molecular formula C22H23N5O2 B2890432 1-(3-phenyl-2,1-benzoxazol-5-yl)-N-(propan-2-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1147199-32-3

1-(3-phenyl-2,1-benzoxazol-5-yl)-N-(propan-2-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2890432
CAS No.: 1147199-32-3
M. Wt: 389.459
InChI Key: YLBDPNPPRFVUKN-UHFFFAOYSA-N
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Description

The compound 1-(3-phenyl-2,1-benzoxazol-5-yl)-N-(propan-2-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic molecule featuring a benzoxazole scaffold fused to a 1,2,3-triazole ring. The benzoxazole moiety (a benzene ring fused to an oxazole) at position 5 of the triazole is substituted with a phenyl group at its 3-position. The triazole’s position 4 is functionalized with a carboxamide group bearing an isopropyl (propan-2-yl) substituent, while position 5 of the triazole is substituted with a propyl chain.

Properties

IUPAC Name

1-(3-phenyl-2,1-benzoxazol-5-yl)-N-propan-2-yl-5-propyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c1-4-8-19-20(22(28)23-14(2)3)24-26-27(19)16-11-12-18-17(13-16)21(29-25-18)15-9-6-5-7-10-15/h5-7,9-14H,4,8H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBDPNPPRFVUKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-phenyl-2,1-benzoxazol-5-yl)-N-(propan-2-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazoles. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and other notable pharmacological properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
HCT1160.43Induces apoptosis; inhibits proliferation and migration
MDA-MB-2314.76Alters mitochondrial membrane potential; induces apoptosis
HT-291.50Arrests cell cycle in G0/G1 phase; increases ROS levels

The compound's mechanism involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. For instance, it has been shown to decrease the DNA binding activity of NF-kB by inhibiting p65 phosphorylation and increasing basal IkBα levels .

Cytotoxicity Studies

In a comparative analysis with other triazole-containing compounds, this specific triazole derivative displayed superior cytotoxicity against HCT116 cells compared to Melampomagnolide B (IC50 = 4.93 µM), highlighting its potential as a lead compound in cancer therapy .

Case Studies

A notable study involved screening a library of compounds where this triazole derivative was identified as a promising candidate for further development due to its potent anticancer effects on multicellular spheroids . The study emphasized the importance of evaluating compounds in more physiologically relevant models to better predict clinical outcomes.

Pharmacological Mechanisms

The biological activity of this compound is attributed to several pharmacological mechanisms:

  • Apoptosis Induction : The compound triggers programmed cell death in cancer cells through intrinsic pathways.
  • Cell Cycle Arrest : It effectively halts the cell cycle progression, particularly in the G0/G1 phase.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to mitochondrial dysfunction and apoptosis .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups : The trifluoromethyl (CF3) substituent in introduces strong electron-withdrawing effects, likely improving metabolic stability and binding affinity to hydrophobic pockets.
  • Polar Functional Groups : The hydroxyl and methoxy groups in and increase polarity, which may improve solubility but reduce blood-brain barrier penetration.

Benzoxazole Modifications

  • Chlorophenyl vs.

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